molecular formula C11H12OS B14311539 S-Phenyl pent-2-enethioate CAS No. 116205-05-1

S-Phenyl pent-2-enethioate

Cat. No.: B14311539
CAS No.: 116205-05-1
M. Wt: 192.28 g/mol
InChI Key: HXQLISWLKWSPTP-UHFFFAOYSA-N
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Description

S-Phenyl pent-2-enethioate is an organic compound belonging to the class of aromatic thiols It is characterized by the presence of a phenyl group attached to a pent-2-enethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Phenyl pent-2-enethioate can be synthesized through the reaction of thiophenol with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using chromatographic techniques to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of titanium (IV) salts as catalysts has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: S-Phenyl pent-2-enethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Phenyl pent-2-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Phenyl pent-2-enethioate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

  • S-Phenyl 2-methylprop-2-enethioate (PSM)
  • S,S′-thiodi-4,1-phenylenebis(thiomethacrylate) (DMSPS)
  • Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide (BES.DM)

Comparison: S-Phenyl pent-2-enethioate is unique due to its specific structure, which imparts distinct chemical properties Compared to similar compounds like PSM, DMSPS, and BESFor instance, while PSM is used in polymer synthesis, this compound may have broader applications in both biological and industrial contexts .

Properties

CAS No.

116205-05-1

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

S-phenyl pent-2-enethioate

InChI

InChI=1S/C11H12OS/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h3-9H,2H2,1H3

InChI Key

HXQLISWLKWSPTP-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)SC1=CC=CC=C1

Origin of Product

United States

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